Sorafenib Synthesis: 4-Chloro vs. Non-Halogenated Intermediate
4-Chloropyridine-2-carbonyl chloride is a mandatory intermediate in the established 4-step synthetic pathway for sorafenib and its derivatives, whereas the non-halogenated analog 2-pyridinecarbonyl chloride (picolinoyl chloride) is not a viable substitute [1]. The 4-chloro group is essential for the subsequent SNAr coupling step with 4-aminophenol, a reaction that is not possible with the unsubstituted picolinoyl chloride derivative [2].
| Evidence Dimension | Suitability for Sorafenib Synthesis |
|---|---|
| Target Compound Data | Essential intermediate; enables SNAr coupling at the 4-position. |
| Comparator Or Baseline | 2-Pyridinecarbonyl chloride (CAS 29745-44-6); Unsubstituted at the 4-position. |
| Quantified Difference | Binary (Feasible vs. Infeasible); The required SNAr step cannot proceed without the 4-chloro leaving group. |
| Conditions | Synthesis of sorafenib derivatives as per published 4-step route [1]. |
Why This Matters
Procurement of the correct 4-chloro substituted intermediate is required for the successful execution of the published and validated synthetic route to sorafenib and regorafenib, a multibillion-dollar class of cancer therapeutics.
- [1] Babić, Ž., et al. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules. 2012; 17(1):1124-1137. DOI: 10.3390/molecules17011124 View Source
- [2] DrugFuture. Sorafenib (BAY-43-9006) Synthesis Database. https://www.drugfuture.com/synth/syndata.aspx?ID=301618 View Source
